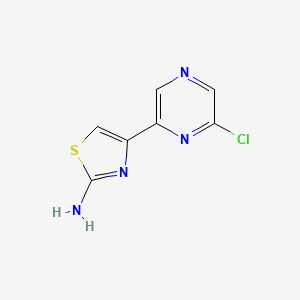
4-(6-Chloropyrazin-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrazine ring, with a chlorine atom attached to the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine typically involves the reaction of 2-chloropyrazine with thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the chloropyrazine, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloropyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloropyrazin-2-yl)thiazol-2-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, including its anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
- 2-Amino-6-chloropyrazine
- Thiazole derivatives with various substituents
Uniqueness
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is unique due to its specific structural features, such as the presence of both a pyrazine and thiazole ring, and the chlorine atom on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H5ClN4S |
|---|---|
Molekulargewicht |
212.66 g/mol |
IUPAC-Name |
4-(6-chloropyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-6-2-10-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12) |
InChI-Schlüssel |
BXQDQYHFTXIVSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)Cl)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



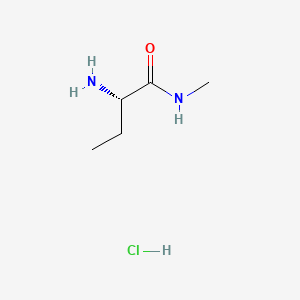

![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
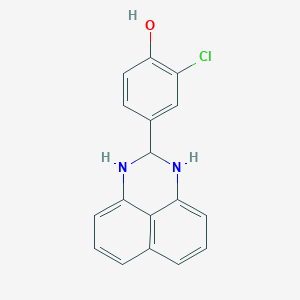
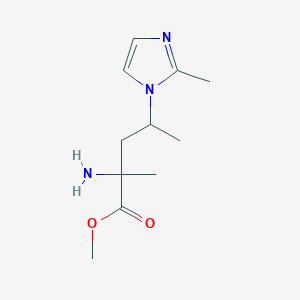
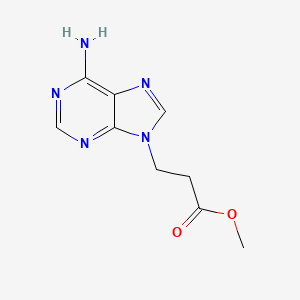
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
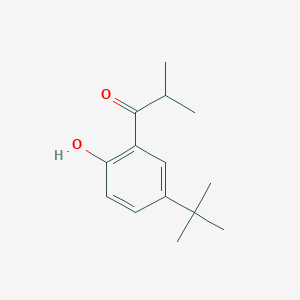

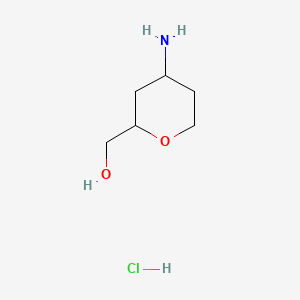
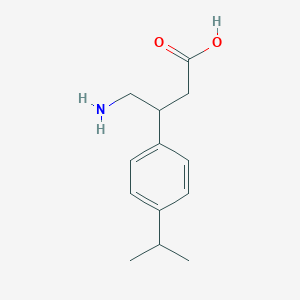
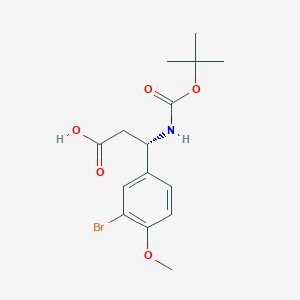
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
